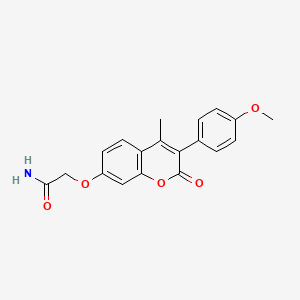![molecular formula C11H15N3O2S B2738223 N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide CAS No. 2094339-52-1](/img/structure/B2738223.png)
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide, also known as MTZM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the area of cancer treatment.
Mechanism of Action
The mechanism of action of N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can significantly reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has several advantages for lab experiments. It exhibits potent anti-cancer activity against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experimental settings. This compound also has some toxicity concerns, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide. One area of research is to investigate the mechanism of action of this compound in more detail. This could help to identify new targets for cancer therapy. Another area of research is to develop new formulations of this compound that can improve its solubility and reduce its toxicity. Finally, there is a need for more in vivo studies to evaluate the efficacy of this compound in animal models of cancer. These studies could help to identify the optimal dose and schedule for this compound in cancer therapy.
Synthesis Methods
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide is synthesized using a multi-step process that involves the reaction of morpholine, thioamide, and propargyl bromide. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has been extensively studied for its potential as an anti-cancer agent. Various in vitro and in vivo studies have shown that this compound exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-10(15)12-7-9-8-13-11(17-9)14-3-5-16-6-4-14/h2,8H,1,3-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIRESKOBOKCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(S1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2738140.png)
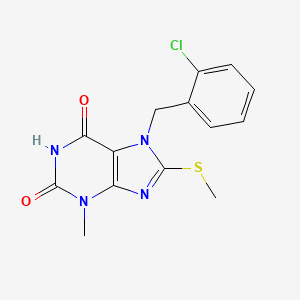
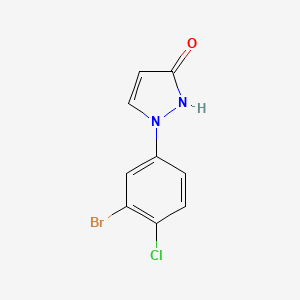
![N-[3-[2-acetyl-3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2738146.png)
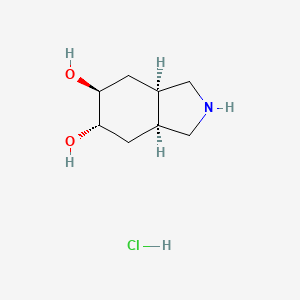
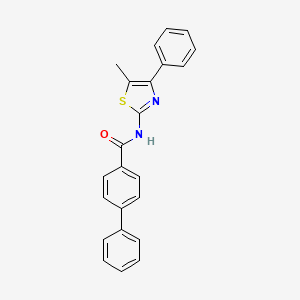

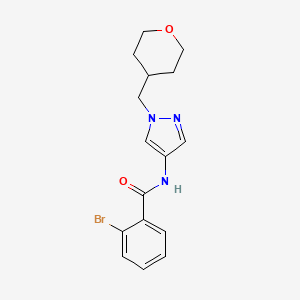
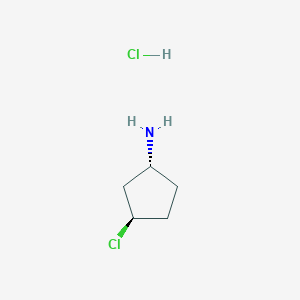
![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)
![1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2738155.png)

![4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2738157.png)
